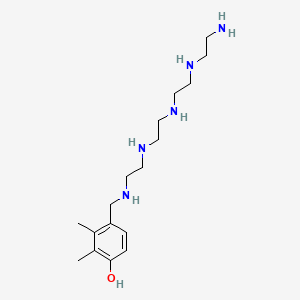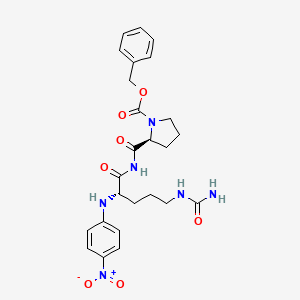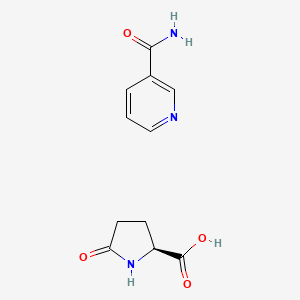![molecular formula C24H32O2 B12683387 1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene CAS No. 94088-37-6](/img/structure/B12683387.png)
1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is a complex organic compound with a molecular structure that includes 32 hydrogen atoms, 24 carbon atoms, and 2 oxygen atoms . This compound is characterized by its aromatic rings and ether linkages, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene typically involves the reaction of 3,7-dimethyl-6-octenylidene with bis(oxymethylene)benzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and efficiency in the production process. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisphenol
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisnaphthalene
Uniqueness
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is unique due to its specific molecular structure, which includes aromatic rings and ether linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
94088-37-6 |
|---|---|
分子式 |
C24H32O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
(3,7-dimethyl-1-phenylmethoxyoct-6-enoxy)methylbenzene |
InChI |
InChI=1S/C24H32O2/c1-20(2)11-10-12-21(3)17-24(25-18-22-13-6-4-7-14-22)26-19-23-15-8-5-9-16-23/h4-9,11,13-16,21,24H,10,12,17-19H2,1-3H3 |
InChIキー |
UFVIUXYEJWOMIA-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)











![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
